molecular formula C9H10FN B1315491 1-(4-Fluorophenyl)cyclopropanamine CAS No. 474709-83-6

1-(4-Fluorophenyl)cyclopropanamine

Cat. No.: B1315491
CAS No.: 474709-83-6
M. Wt: 151.18 g/mol
InChI Key: JZDJCPUJSHPOJP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10FN. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 4-fluorophenyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor. For example, the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. The nitrile group can then be reduced to an amine using hydrogenation or other suitable reducing agents .

Another method involves the cyclopropanation of 4-fluorostyrene using a cyclopropanating agent such as trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The choice of catalysts and reagents, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting antidepressant effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its chlorinated analogs .

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDJCPUJSHPOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514362
Record name 1-(4-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-83-6
Record name 1-(4-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)cyclopropylamine
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